molecular formula C12HCl7O2 B131705 1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin CAS No. 35822-46-9

1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin

Cat. No.: B131705
CAS No.: 35822-46-9
M. Wt: 425.3 g/mol
InChI Key: WCLNVRQZUKYVAI-UHFFFAOYSA-N
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Preparation Methods

1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin is primarily a by-product of industrial processes such as the manufacturing of pesticides, bleaching of paper pulp, or combustion processes like waste incineration . The synthetic routes and reaction conditions for its preparation are not commonly detailed due to its nature as an unintended by-product rather than a target compound.

Chemical Reactions Analysis

1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions are typically other chlorinated dibenzo-p-dioxins or less chlorinated derivatives.

Scientific Research Applications

1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin is primarily studied for its toxicological effects and environmental impact. It is used in research to understand the biochemical and toxic effects of halogenated aromatic hydrocarbons. This compound is involved in studies related to:

Comparison with Similar Compounds

1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin is compared with other polychlorinated dibenzo-p-dioxins, such as:

    2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental persistence.

    1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD): Another toxic congener with similar environmental and health impacts.

    1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD): Less chlorinated but still toxic and persistent.

The uniqueness of this compound lies in its specific chlorination pattern and its particular toxicological profile, which contributes to its study in environmental and health-related research.

Properties

IUPAC Name

1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin
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InChI

InChI=1S/C12HCl7O2/c13-2-1-3-10(7(17)4(2)14)21-12-9(19)6(16)5(15)8(18)11(12)20-3/h1H
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InChI Key

WCLNVRQZUKYVAI-UHFFFAOYSA-N
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Canonical SMILES

C1=C2C(=C(C(=C1Cl)Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl
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Molecular Formula

C12HCl7O2
Record name 1,2,3,4,6,7,8-HEPTACHLORODIBENZO-P-DIOXIN
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DSSTOX Substance ID

DTXSID1052034
Record name 1,2,3,4,6,7,8-Heptachlorodibenzodioxin
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Molecular Weight

425.3 g/mol
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Physical Description

1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin is an off-white powder. Insoluble in water. (NTP, 1992), Off-white solid; [CAMEO] White crystalline solid; [MSDSonline]
Record name 1,2,3,4,6,7,8-HEPTACHLORODIBENZO-P-DIOXIN
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Solubility

Insoluble (NTP, 1992), Water solubility= 1.9X10-3 mg/l (measured)
Record name 1,2,3,4,6,7,8-HEPTACHLORODIBENZO-P-DIOXIN
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CAS No.

35822-46-9
Record name 1,2,3,4,6,7,8-HEPTACHLORODIBENZO-P-DIOXIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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